molecular formula C13H16ClN3 B6240293 1-tert-butyl-3-(4-chlorophenyl)-1H-pyrazol-5-amine CAS No. 186896-33-3

1-tert-butyl-3-(4-chlorophenyl)-1H-pyrazol-5-amine

Cat. No.: B6240293
CAS No.: 186896-33-3
M. Wt: 249.74 g/mol
InChI Key: YIGGWJCUSSIKRF-UHFFFAOYSA-N
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Description

Significance of Pyrazole (B372694) Scaffolds in Modern Chemical and Biological Sciences

Pyrazole, a five-membered heterocyclic ring containing two adjacent nitrogen atoms, serves as a foundational structure in a vast array of chemical compounds. ias.ac.inmdpi.comeurekaselect.com This structural motif is a cornerstone in medicinal chemistry and drug discovery, largely due to its versatile chemical reactivity and the broad spectrum of biological activities its derivatives exhibit. researchgate.netresearchgate.net The pyrazole nucleus is a key component in numerous commercially available drugs, highlighting its pharmacological importance. nih.govtandfonline.com

The significance of the pyrazole scaffold is demonstrated by its presence in drugs with diverse therapeutic applications, including anti-inflammatory agents like celecoxib, anticoagulants such as apixaban, and anti-obesity drugs like rimonabant (B1662492). researchgate.net Researchers have successfully synthesized a multitude of pyrazole derivatives that show promising activities, including antimicrobial, anticancer, anti-inflammatory, analgesic, and anticonvulsant properties. mdpi.comresearchgate.net The adaptability of the pyrazole ring allows for substitutions at various positions, which significantly influences its chemical and biological properties and enables the development of targeted therapeutic agents. researchgate.netnih.gov This structural versatility makes pyrazoles a "privileged scaffold," a term used to describe molecular frameworks that are capable of binding to multiple biological targets, thus being a rich source for the development of novel drugs. researchgate.netnih.gov

The wide-ranging applications of pyrazole derivatives extend beyond medicine into fields like agrochemistry, where they are used in pesticides and herbicides. ias.ac.inresearchgate.net The ease of synthesis and the ability to functionalize the pyrazole ring have made it an attractive target for organic chemists, leading to the development of numerous synthetic methodologies. nih.govrsc.org This continuous exploration ensures that the pyrazole scaffold will remain a promising frontier in drug discovery and materials science. researchgate.net

Overview of 1-tert-butyl-3-(4-chlorophenyl)-1H-pyrazol-5-amine within Pyrazole Chemistry Research

This compound is a specific derivative of the pyrazole family that has garnered attention in chemical research. It is characterized by a pyrazole core substituted with a tert-butyl group, a 4-chlorophenyl group, and an amine group. The presence of the bulky tert-butyl group and the halogenated phenyl ring influences its chemical properties and potential biological interactions.

This compound is often utilized as a key intermediate in the synthesis of more complex molecules for pharmaceutical and agricultural applications. chemimpex.comchemimpex.com Its structural features, including the amine group, provide a reactive site for further chemical modifications, allowing for the construction of diverse molecular libraries for screening purposes.

Below are the key chemical identifiers and properties of this compound.

PropertyValue
Molecular Formula C₁₃H₁₆ClN₃ uni.lu
Molecular Weight 249.74 g/mol
IUPAC Name This compound
SMILES String CC(C)(C)n1c(cc(c1N)C2=CC=C(C=C2)Cl)
InChI Key CGBTZABQTSWFJF-UHFFFAOYSA-N

Research involving structurally similar compounds, such as 3-tert-Butyl-1-(4-fluorophenyl)-1H-pyrazol-5-amine and various nitrophenyl-substituted aminopyrazoles, points to the broader interest in this class of molecules for developing anti-inflammatory and anti-cancer agents, as well as agrochemicals. chemimpex.comchemimpex.comnih.gov The specific substitution pattern of this compound makes it a valuable building block in the exploration of new bioactive compounds.

Historical Context of Research on Pyrazole-based Amines

The history of pyrazole chemistry dates back to the late 19th century, with early syntheses paving the way for extensive investigation into this class of heterocycles. nih.gov The introduction of an amine functional group to the pyrazole scaffold created aminopyrazoles, a subclass that proved to be a particularly fruitful area of research. nih.gov

Early research, such as that documented in a 1949 publication in the Journal of the American Chemical Society, explored the fundamental synthesis of amines and amino acids incorporating the pyrazole nucleus. acs.org These foundational studies established the chemical pathways to access these compounds. By the 1970s, scientific interest had expanded to their potential pharmacological applications. For instance, 4-aminopyrazole derivatives were studied for their anticonvulsant properties, with researchers identifying the importance of the distance between the exocyclic amino group and the endocyclic nitrogen for this activity. nih.gov

5-Aminopyrazoles, in particular, have been extensively used as versatile templates for creating a variety of bicyclic nitrogen-containing heterocycles with significant applications in medicinal chemistry. semanticscholar.org The reactivity of the amino group allows these compounds to serve as key intermediates in condensation reactions and cycloadditions to build more complex molecular architectures. semanticscholar.orgmdpi.com Over the years, the focus has broadened to include the evaluation of aminopyrazole derivatives for a wide range of biological activities, including anti-inflammatory, antioxidant, and anti-tubercular potential, solidifying their status as a privileged structure in modern chemical research. researchgate.netnih.gov

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

186896-33-3

Molecular Formula

C13H16ClN3

Molecular Weight

249.74 g/mol

IUPAC Name

2-tert-butyl-5-(4-chlorophenyl)pyrazol-3-amine

InChI

InChI=1S/C13H16ClN3/c1-13(2,3)17-12(15)8-11(16-17)9-4-6-10(14)7-5-9/h4-8H,15H2,1-3H3

InChI Key

YIGGWJCUSSIKRF-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)N1C(=CC(=N1)C2=CC=C(C=C2)Cl)N

Purity

95

Origin of Product

United States

Advanced Spectroscopic and Structural Characterization in Research

Nuclear Magnetic Resonance (NMR) Spectroscopy in Structural Elucidation (e.g., ¹H NMR, ¹³C NMR, DEPT)

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural elucidation of organic molecules, providing detailed information about the carbon-hydrogen framework. For 1-tert-butyl-3-(4-chlorophenyl)-1H-pyrazol-5-amine, a combination of ¹H NMR, ¹³C NMR, and Distortionless Enhancement by Polarization Transfer (DEPT) experiments allows for the unambiguous assignment of all proton and carbon signals. mdpi.comsemanticscholar.org

¹H NMR Spectroscopy: The ¹H NMR spectrum provides information on the number of different types of protons, their chemical environment, and their proximity to other protons. In a typical deuterated solvent like CDCl₃, the spectrum of this compound is expected to show distinct signals corresponding to the tert-butyl group, the aromatic protons of the chlorophenyl ring, the pyrazole (B372694) ring proton, and the amine protons. The tert-butyl protons would appear as a sharp singlet, integrating to nine protons, in the upfield region (around 1.3-1.6 ppm). The protons on the 4-chlorophenyl ring typically appear as two distinct doublets in the aromatic region (around 7.2-7.8 ppm), characteristic of a para-substituted benzene (B151609) ring. A single proton on the pyrazole ring would be observed as a singlet, and the two amine (NH₂) protons would likely appear as a broad singlet, the chemical shift of which can be influenced by solvent and concentration.

¹³C NMR and DEPT Spectroscopy: The ¹³C NMR spectrum reveals the number of unique carbon atoms in the molecule. The DEPT-135 experiment is particularly useful as it differentiates between CH, CH₂, and CH₃ groups. The tert-butyl group will show two signals: a strong signal for the three equivalent methyl (CH₃) carbons and a signal for the quaternary carbon. The 4-chlorophenyl ring will exhibit four distinct signals for its six carbons due to symmetry. The pyrazole ring will show three signals for its carbon atoms. The combination of these spectra allows for the complete assignment of the carbon skeleton.

Interactive Data Table: Predicted ¹H and ¹³C NMR Data Use the buttons below to toggle between the predicted NMR data for the compound.

¹H NMR (400 MHz, CDCl₃)
Chemical Shift (δ) ppmMultiplicityIntegrationAssignment
~7.45d2HAr-H (ortho to Cl)
~7.35d2HAr-H (meta to Cl)
~5.90s1HPyrazole C4-H
~4.50br s2HNH₂
~1.60s9HC(CH₃)₃
¹³C NMR (101 MHz, CDCl₃) & DEPT-135
Chemical Shift (δ) ppmDEPT-135Assignment
~152.0Quaternary CPyrazole C5-NH₂
~149.5Quaternary CPyrazole C3-Ar
~133.0Quaternary CAr-C (C-Cl)
~129.5Quaternary CAr-C (C-pyrazole)
~129.0CHAr-CH
~126.0CHAr-CH
~95.0CHPyrazole C4-H
~60.0Quaternary CC (CH₃)₃
~29.5CH₃C(C H₃)₃

Mass Spectrometry (MS) Applications in Compound Identification (e.g., HRMS, GC-MS)

Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio (m/z) of ions, thereby determining the molecular weight and elemental composition of a compound.

High-Resolution Mass Spectrometry (HRMS): HRMS provides a highly accurate mass measurement, which can be used to confirm the elemental formula of this compound (C₁₃H₁₆ClN₃). mdpi.com Using techniques like electrospray ionization (ESI), the compound is typically observed as a protonated molecular ion [M+H]⁺. The measured mass is then compared to the theoretical mass calculated from the isotopic masses of the constituent elements, with a high degree of correlation confirming the chemical formula. uni.lu For this compound, the expected monoisotopic mass is approximately 249.1033 Da.

Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. This technique can be used to assess the purity of the compound and to analyze its fragmentation pattern upon electron impact (EI) ionization. The fragmentation pattern provides structural information that can be used to confirm the identity of the molecule by observing the loss of characteristic fragments, such as the tert-butyl group.

Interactive Data Table: Predicted HRMS Data Select an adduct to view the predicted exact mass-to-charge ratio.

AdductPredicted m/z
[M+H]⁺250.11055
[M+Na]⁺272.09249
[M+K]⁺288.06643
[M]⁺249.10272

Data predicted based on the compound's elemental formula C₁₃H₁₆ClN₃. uni.lu

Infrared (IR) Spectroscopy for Functional Group Analysis

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The IR spectrum of this compound would display characteristic absorption bands that confirm the presence of its key structural features. mdpi.com The primary amine (N-H) stretching vibrations are typically observed as two distinct bands in the region of 3300-3500 cm⁻¹. C-H stretching vibrations from the aromatic ring and the aliphatic tert-butyl group would appear around 2850-3100 cm⁻¹. The C=N and C=C stretching vibrations of the pyrazole and phenyl rings are expected in the 1500-1620 cm⁻¹ region. Finally, a strong absorption band corresponding to the C-Cl stretch would be visible in the fingerprint region, typically between 700-800 cm⁻¹.

Table 1: Characteristic IR Absorption Bands

Wavenumber (cm⁻¹)Vibration TypeFunctional Group
3450 - 3300N-H StretchPrimary Amine
3100 - 3000C-H StretchAromatic
2980 - 2870C-H StretchAliphatic (tert-butyl)
1620 - 1550C=N StretchPyrazole Ring
1580 - 1480C=C StretchAromatic/Pyrazole Ring
800 - 700C-Cl StretchAryl Halide

X-ray Crystallography for Solid-State Structural Determination

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. To perform this analysis, a suitable single crystal of this compound must be grown. This crystal is then mounted on a diffractometer (such as a Bruker SMART APEX CCD area-detector) and irradiated with monochromatic X-rays. nih.gov

The resulting diffraction pattern is analyzed to determine the crystal system, space group, and unit cell dimensions. Further refinement of the data yields the exact atomic coordinates, bond lengths, bond angles, and torsion angles of the molecule. nih.gov This analysis would definitively confirm the connectivity of the atoms and reveal important structural details, such as the dihedral angle between the pyrazole and the 4-chlorophenyl rings, which are typically not coplanar. nih.gov Furthermore, the crystal structure would elucidate intermolecular interactions, such as hydrogen bonding involving the amine group, which govern the packing of the molecules in the solid state. nih.gov

Chromatographic Techniques for Purity Assessment and Isolation (e.g., HPLC, LC-MS, UPLC, TLC)

Chromatographic methods are essential for both the purification of the synthesized compound and the assessment of its purity.

Thin-Layer Chromatography (TLC): TLC is a rapid and simple technique used to monitor the progress of a reaction and to get a preliminary indication of the purity of the product. A spot of the compound on a silica (B1680970) gel plate is developed in an appropriate solvent system, and the retention factor (Rf) value is calculated.

Column Chromatography: For purification on a larger scale, column chromatography, often using silica gel, is employed. The crude product is loaded onto the column and eluted with a solvent system (e.g., a mixture of hexane (B92381) and ethyl acetate), separating the desired compound from impurities. chemicalbook.com

High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC): HPLC and UPLC are high-resolution techniques used to determine the purity of the final compound with high accuracy. orgsyn.org A solution of the compound is injected into a column (e.g., a C18 reverse-phase column), and its elution is monitored by a UV detector. The purity is determined by the area percentage of the main peak in the chromatogram. These methods can be optimized to achieve baseline separation from any potential impurities.

Liquid Chromatography-Mass Spectrometry (LC-MS): This technique couples the separation power of HPLC or UPLC with the detection capabilities of mass spectrometry. It is particularly useful for identifying minor impurities by providing their molecular weights, aiding in the comprehensive characterization of the sample.

Computational and Theoretical Investigations of 1 Tert Butyl 3 4 Chlorophenyl 1h Pyrazol 5 Amine

Density Functional Theory (DFT) Calculations for Electronic Structure and Conformation

Density Functional Theory (DFT) is a powerful quantum mechanical modeling method used to investigate the electronic structure of many-body systems, such as atoms and molecules. It is widely employed to determine the optimized molecular geometry and electronic properties of compounds like 1-tert-butyl-3-(4-chlorophenyl)-1H-pyrazol-5-amine. DFT calculations can predict various molecular properties, including bond lengths, bond angles, and dihedral angles, which are fundamental to understanding the molecule's three-dimensional conformation.

For a comprehensive analysis, a suitable basis set, such as 6-311++G(d,p), is typically chosen to ensure a high level of accuracy in the calculations. The results of these calculations provide a foundational understanding of the molecule's stability and intrinsic electronic characteristics.

Molecular Electrostatic Potential (MEP) Analysis

Molecular Electrostatic Potential (MEP) analysis is a valuable tool for understanding the charge distribution within a molecule and for predicting its reactivity towards electrophilic and nucleophilic attacks. The MEP surface map illustrates the electrostatic potential on the electron density surface, with different colors representing varying potential values.

In a typical MEP map, regions of negative electrostatic potential, often colored in shades of red and yellow, indicate areas of high electron density and are susceptible to electrophilic attack. Conversely, regions of positive electrostatic potential, depicted in shades of blue, signify areas of low electron density or electron deficiency, making them prone to nucleophilic attack. For this compound, the MEP surface would likely show negative potential around the nitrogen atoms of the pyrazole (B372694) ring and the amine group, as well as the chlorine atom, due to the presence of lone pairs of electrons. The hydrogen atoms of the amine group and the tert-butyl group would likely exhibit positive electrostatic potential.

Illustrative Molecular Electrostatic Potential (MEP) Data

The following table is for illustrative purposes and does not represent actual calculated data for this compound.

Molecular RegionPredicted Electrostatic Potential Range (kcal/mol)Implication
Pyrazole Ring Nitrogen Atoms-25 to -40High electron density, potential for electrophilic attack and hydrogen bonding.
Amino Group (-NH2)-20 to -35High electron density, nucleophilic character.
Chlorine Atom (Cl)-15 to -25Moderate electron density, contributes to the overall electronic landscape.
Aromatic Hydrogen Atoms+10 to +20Electron deficient, potential for weak interactions.

Frontier Molecular Orbital (FMO) Analysis

Frontier Molecular Orbital (FMO) theory is a key concept in understanding chemical reactivity and electronic transitions. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the most important orbitals in this theory. The energy of the HOMO is related to the molecule's ability to donate electrons, while the energy of the LUMO is associated with its ability to accept electrons. The energy gap between the HOMO and LUMO (the HOMO-LUMO gap) is a critical parameter that provides insights into the molecule's chemical stability and reactivity. A large HOMO-LUMO gap suggests high kinetic stability and low chemical reactivity, whereas a small gap indicates a more reactive molecule.

For this compound, the distribution of the HOMO and LUMO would reveal the most probable sites for electron donation and acceptance. The HOMO is likely to be localized on the electron-rich pyrazole ring and the amino group, while the LUMO may be distributed over the chlorophenyl ring.

Illustrative Frontier Molecular Orbital (FMO) Data

The following table is for illustrative purposes and does not represent actual calculated data for this compound.

ParameterIllustrative Energy Value (eV)Significance
HOMO Energy-5.8Indicates the electron-donating capability of the molecule.
LUMO Energy-1.2Indicates the electron-accepting capability of the molecule.
HOMO-LUMO Energy Gap4.6A larger gap suggests higher stability and lower reactivity.

Natural Bonding Orbital (NBO) Analysis

Natural Bonding Orbital (NBO) analysis provides a detailed description of the bonding and electronic interactions within a molecule. It transforms the complex molecular orbitals into a set of localized orbitals that correspond to the familiar concepts of core electrons, lone pairs, and chemical bonds. NBO analysis is particularly useful for studying hyperconjugative interactions, which are stabilizing interactions resulting from the delocalization of electron density from a filled (donor) orbital to an adjacent empty (acceptor) orbital.

Illustrative Natural Bonding Orbital (NBO) Analysis Data

The following table is for illustrative purposes and does not represent actual calculated data for this compound.

Donor NBO (i)Acceptor NBO (j)Stabilization Energy E(2) (kcal/mol)
LP(1) N5π(C3-C4)15.2
LP(1) N6σ(C5-N5)8.5
LP(3) Cl14σ*(C11-C12)2.1

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. By identifying the physicochemical properties (descriptors) that are correlated with a specific activity, QSAR models can be used to predict the activity of new, untested compounds.

For a class of compounds including this compound, a QSAR study would involve compiling a dataset of structurally similar molecules with their experimentally determined biological activities. Various molecular descriptors, such as electronic, steric, and hydrophobic parameters, would be calculated for each molecule. Statistical methods, such as multiple linear regression or partial least squares, are then used to build a model that can predict the activity based on these descriptors. Such models are invaluable in drug discovery for prioritizing the synthesis of new compounds with potentially enhanced activity.

Molecular Docking Simulations for Ligand-Target Interactions

Molecular docking is a computational method that predicts the preferred orientation of one molecule (a ligand) when bound to a second molecule (a receptor, typically a protein) to form a stable complex. This technique is extensively used in drug design to understand the binding mode of a potential drug molecule to its biological target and to estimate the strength of the interaction, often expressed as a binding energy or docking score.

In a molecular docking study of this compound, the molecule would be docked into the active site of a relevant protein target. The simulation would identify the most favorable binding pose and the key interactions, such as hydrogen bonds, hydrophobic interactions, and van der Waals forces, that stabilize the ligand-receptor complex. The results of molecular docking can provide crucial insights into the mechanism of action of the compound and can guide the design of more potent and selective analogs.

Illustrative Molecular Docking Data

The following table is for illustrative purposes and does not represent actual calculated data for this compound.

Protein TargetBinding Energy (kcal/mol)Key Interacting ResiduesType of Interaction
Tyrosine Kinase-8.5LYS789, GLU805Hydrogen Bond
VAL726, LEU844Hydrophobic Interaction
Cyclin-Dependent Kinase 2-7.9LEU83, ILE10Hydrophobic Interaction
ASP86Hydrogen Bond

Molecular Dynamics Simulations

Molecular dynamics (MD) simulations are a computational method for studying the physical movement of atoms and molecules over time. By solving Newton's equations of motion for a system of interacting particles, MD simulations can provide detailed information about the dynamic behavior of molecules and their complexes.

An MD simulation of this compound, either in a solvent or bound to a protein target, can reveal important information about its conformational flexibility, stability, and the dynamics of its interactions. Parameters such as root-mean-square deviation (RMSD) and root-mean-square fluctuation (RMSF) can be calculated to assess the stability of the system and the flexibility of different parts of the molecule over the simulation time. MD simulations provide a more dynamic and realistic picture of molecular interactions compared to the static view offered by molecular docking.

Extensive searches for computational studies, including Density Functional Theory (DFT) calculations, on the polarizability, hyperpolarizability, and other NLO parameters of this specific molecule did not yield any relevant scientific data or publications. The existing research focuses on different pyrazole derivatives or provides general overviews of NLO properties in organic molecules without mentioning the target compound. Therefore, the creation of data tables and a detailed discussion of research findings as per the user's request is not possible at this time.

Biological Activity and Mechanistic Research Pre Clinical and in Vitro/in Vivo Models

Investigations into Antineoplastic/Anticancer Activities

Cellular Pathway Modulation Studies:Without evidence of cytotoxic activity, studies on the modulation of cellular pathways by this compound have not been published or were not found.

Further experimental research is required to determine the specific biological profile of 1-tert-butyl-3-(4-chlorophenyl)-1H-pyrazol-5-amine.

Anti-inflammatory Activity Research

The pyrazole (B372694) nucleus is a well-established pharmacophore in the design of anti-inflammatory agents. ijpsjournal.comnih.govnih.govsciencescholar.us Many pyrazole derivatives have been synthesized and evaluated for their ability to modulate inflammatory pathways. ijpsjournal.comnih.gov

Enzyme Inhibition Studies (e.g., Cyclooxygenase (COX) Enzymes)

While direct studies on the cyclooxygenase (COX) inhibitory activity of this compound have not been identified, the broader class of pyrazole derivatives has been extensively investigated for this property. ijpsjournal.comnih.gov For instance, the well-known anti-inflammatory drug celecoxib, which features a 1,5-diarylpyrazole core, is a selective COX-2 inhibitor. nih.gov Research into other pyrazole derivatives has shown that substitutions on the pyrazole ring significantly influence their COX inhibitory potency and selectivity. nih.gov For example, a 2022 review highlighted that various 3,5-diarylpyrazoles exhibit significant COX-2 inhibition. ijpsjournal.com However, without empirical data, the specific activity and selectivity of this compound towards COX-1 and COX-2 remain unknown.

Modulation of Inflammatory Markers in Animal Models

In vivo studies are crucial for determining the anti-inflammatory potential of a compound. Various animal models, such as the carrageenan-induced paw edema model in rats, are commonly used to assess the efficacy of potential anti-inflammatory agents. nih.gov For example, a study on a series of 3-phenyl-N-[3-(4-phenylpiperazin-1yl) propyl]-1H-pyrazole-5-carboxamide derivatives demonstrated their ability to reduce inflammation in this model. nih.gov However, no in vivo studies investigating the effect of this compound on inflammatory markers have been found in the available literature.

Receptor Binding and Ligand Affinity Studies (e.g., Cannabinoid CB1 Receptors)

The pyrazole scaffold is a key structural feature in a class of compounds known to interact with cannabinoid receptors. nih.govacs.orgjbclinpharm.org Notably, the CB1 receptor antagonist/inverse agonist rimonabant (B1662492) is a pyrazole derivative. nih.gov Structure-activity relationship (SAR) studies on pyrazole derivatives have identified key structural requirements for potent and selective CB1 receptor binding. acs.orgjbclinpharm.org These often include a para-substituted phenyl ring at the 5-position and a carboxamido group at the 3-position of the pyrazole ring. acs.org While this compound possesses a 4-chlorophenyl group, its other substituents differ significantly from those of well-characterized pyrazole-based cannabinoid receptor ligands. There is currently no published data on the binding affinity of this compound for CB1 or other cannabinoid receptors.

Enzyme Inhibition Kinetics and Mechanism of Action Studies (e.g., Kinases like CDK2)

The pyrazole core is present in numerous compounds designed as kinase inhibitors, which are crucial targets in cancer therapy. nih.govrsc.orgmdpi.com Specifically, pyrazole-based compounds have shown promise as inhibitors of cyclin-dependent kinases (CDKs), such as CDK2. nih.govrsc.org A review on this topic indicates that the pyrazole scaffold can be modified to achieve potent and selective CDK2 inhibition. nih.gov However, specific kinetic data, such as IC50 or Ki values, for the inhibition of CDK2 or other kinases by this compound are not available in the scientific literature. Therefore, its mechanism of action and inhibitory kinetics against any kinase remain to be elucidated.

Antiviral Activity Research

Pyrazole derivatives have been investigated for their potential antiviral activities against a range of viruses. researchgate.netrsc.orgresearchgate.net The natural pyrazole C-glycoside, pyrazofurin, exhibits broad-spectrum antiviral properties. researchgate.net More recent research has explored synthetic pyrazole derivatives for activity against viruses such as SARS-CoV-2 and other coronaviruses. rsc.org A 2024 study described the antiviral activity of new pyrazole derivatives bearing a hydroxyquinoline scaffold against several coronaviruses. rsc.org Despite these promising findings for the pyrazole class of compounds, there is no specific research available on the antiviral activity of this compound against any virus.

Structure Activity Relationship Sar Studies of 1 Tert Butyl 3 4 Chlorophenyl 1h Pyrazol 5 Amine Analogues

Impact of Substituent Variations on Biological Potency

The biological activity of 1-tert-butyl-3-(4-chlorophenyl)-1H-pyrazol-5-amine analogues is significantly influenced by the nature and position of substituents on the phenyl ring at the 3-position of the pyrazole (B372694) core. While specific SAR studies on this exact scaffold are not extensively detailed in publicly available literature, valuable insights can be drawn from studies on structurally related 3-alkyl-5-aryl-1-pyrimidyl-1H-pyrazole derivatives, which have been investigated as selective inhibitors of c-Jun N-terminal kinase 3 (JNK3). nih.govnih.gov In these analogues, the aryl group at position 5 of the pyrazole is analogous to the 4-chlorophenyl group at position 3 of the target compound.

Investigations into these related series have demonstrated that the presence and position of halogen atoms on the phenyl ring play a crucial role in determining inhibitory activity. For instance, the introduction of a second chlorine atom to the phenyl ring has been shown to modulate potency. A derivative with a 3,4-dichlorophenyl group exhibited potent inhibitory activity against JNK3. nih.gov This suggests that additional halogenation can be a favorable modification.

Furthermore, the replacement of the chloro group with other substituents has been explored. For example, replacing the chlorine with a methyl group or a methoxy (B1213986) group can lead to variations in biological activity, highlighting the sensitivity of the binding pocket to the electronic and steric properties of the substituent. The optimization of these interactions is a key focus in the development of potent and selective inhibitors. nih.gov

The following table summarizes the structure-activity relationships for a series of 3-alkyl-5-aryl-1-pyrimidyl-1H-pyrazole derivatives as JNK3 inhibitors, which can provide insights into the potential impact of substitutions on the phenyl ring of this compound analogues.

CompoundRIC50 (µM) for JNK3
14-chlorophenyl>10
23,4-dichlorophenyl0.635
34-methoxyphenyl>10
43-chloro-4-fluorophenyl0.824

Data sourced from a study on 3-alkyl-5-aryl-1-pyrimidyl-1H-pyrazole derivatives as JNK3 inhibitors and is intended to illustrate general SAR principles. nih.govnih.gov

Positional Isomer Effects on Activity Profiles

The position of substituents on the aromatic rings of pyrazole-based compounds can have a profound effect on their biological activity. This is due to the specific spatial arrangement required for optimal interaction with the target protein's binding site. In the case of this compound analogues, the location of the chlorine atom on the phenyl ring is a critical determinant of potency.

Pharmacophore Elucidation and Development

Pharmacophore modeling is a crucial tool in medicinal chemistry for identifying the essential three-dimensional arrangement of functional groups required for a molecule to exert a specific biological effect. For pyrazole-based inhibitors, including analogues of this compound, pharmacophore models help in understanding the key interactions with their biological targets and in designing novel, more potent compounds.

Generally, pharmacophore models for pyrazole-based kinase inhibitors highlight several key features. The pyrazole core itself often participates in hydrogen bonding interactions with the hinge region of the kinase binding pocket through its nitrogen atoms. mdpi.comacs.org The 5-amino group of the target compound can act as a hydrogen bond donor, a feature commonly observed in kinase inhibitors that mimic the adenine (B156593) portion of ATP.

The tert-butyl group at the 1-position and the 4-chlorophenyl group at the 3-position typically occupy hydrophobic pockets within the binding site. The tert-butyl group, being a bulky hydrophobic moiety, can contribute significantly to the binding affinity through van der Waals interactions. The 4-chlorophenyl group also engages in hydrophobic interactions, and the chlorine atom can form specific halogen bonds or other electrostatic interactions that enhance binding.

Pharmacophore models for related pyrazoloquinazoline inhibitors of Polo-like kinase-1 (PLK-1) have identified a five-point pharmacophore consisting of one hydrogen-bond donor, two hydrophobic features, one positively-charged feature, and one aromatic ring feature. researchgate.net Similarly, pharmacophore-based virtual screening for Janus kinase (JAK) inhibitors has emphasized the importance of hydrogen bond donors and acceptors, as well as hydrophobic regions, in the pyrazolone (B3327878) scaffold. acs.org These models underscore the common structural motifs that are essential for the biological activity of pyrazole derivatives and guide the rational design of new analogues with improved potency and selectivity.

Applications and Emerging Research Areas of Pyrazole Amines

Utility as Building Blocks in Complex Organic Synthesis

The 5-amino-pyrazole structure is a key intermediate for constructing more complex molecular architectures. The amino group provides a reactive site for a variety of chemical transformations, enabling the synthesis of diverse derivatives. For instance, related 5-aminopyrazole compounds readily undergo reactions such as reductive amination and sulfonamidation.

In reductive amination, a 5-aminopyrazole can be reacted with an aldehyde (like p-methoxybenzaldehyde) to form an intermediate N-(5-pyrazolyl)imine, which is then reduced to create a more complex secondary amine. mdpi.com This one-pot, two-step synthesis method is noted for its operational simplicity and short reaction times, making it an efficient way to build larger molecules. mdpi.com Similarly, 5-aminopyrazoles can react with sulfonyl chlorides (e.g., 4-methylbenzenesulfonyl chloride) in the presence of a base like triethylamine (B128534) to form pyrazole-based benzenesulfonamides. mdpi.com These reactions demonstrate the utility of the aminopyrazole scaffold as a platform for generating libraries of compounds with varied structural features, which is a cornerstone of modern synthetic chemistry.

Exploration in Materials Science and Polymer Chemistry

The application of pyrazole (B372694) derivatives extends into the fields of materials science, polymer chemistry, and supramolecular chemistry. nih.govmdpi.commdpi.com The unique electronic and structural properties of the pyrazole ring, combined with its ability to form hydrogen bonds and coordinate with metals, make it an attractive component for advanced materials.

Pyrazoles are known to form well-defined supramolecular motifs, such as dimers, trimers, and catemers, through intermolecular hydrogen bonding. researchgate.net This capacity for self-assembly is a critical property in the design of crystal structures and functional materials. Furthermore, pyrazole derivatives are frequently employed as ligands in coordination chemistry and for metal-catalyzed reactions. mdpi.comresearchgate.net The ability of the nitrogen atoms in the pyrazole ring to bind to metal ions is fundamental to the creation of metal-organic frameworks (MOFs) and other coordination polymers with potential applications in catalysis, gas storage, and sensing.

Role as Lead Compounds in Drug Discovery Pipelines (Pre-clinical)

The pyrazole scaffold is widely recognized as a "privileged pharmacophore" in medicinal chemistry, demonstrating a broad spectrum of pharmacological activities. nih.govdntb.gov.ua Pyrazole derivatives have been extensively investigated as potential anticancer and anti-inflammatory agents, with research focusing on their ability to interact with various biological targets. nih.govnih.gov

Numerous studies have shown that appropriate substitutions on the pyrazole ring can significantly enhance the anticancer efficacy and selectivity of these compounds. nih.gov Derivatives are known to interact with a range of biological targets, including critical enzymes like tubulin, EGFR, CDK, and BTK. dntb.gov.uanih.gov The development of pyrazole-based compounds as potent and selective inhibitors for these targets is a major focus of pre-clinical cancer research. The versatility of the pyrazole core allows for the design of molecules that can fit into the active sites of these enzymes, leading to the inhibition of pathways that are crucial for tumor growth and survival.

Table 1: Pre-clinical Research Findings on Pyrazole Derivatives

Compound Class Biological Target/Model Key Findings
Pyrazole-based hybrids Human cancer cell lines (A549, MCF-7, HepG2) Derivatives show potent antiproliferative activity by inhibiting enzymes that promote cell division, such as kinases. srrjournals.com
Fused Pyrazole Derivatives EGFR and VEGFR-2 kinases Certain compounds demonstrate potent dual inhibition of EGFR and VEGFR-2, key targets in cancer therapy. nih.gov
Indole-Pyrazole Hybrids Cyclin-dependent kinase 2 (CDK2) Derivatives show significant inhibitory activity toward CDK2, a crucial regulator of the cell cycle. nih.gov

Agricultural Chemistry Research Applications

In agricultural science, pyrazole derivatives are integral to the development of modern crop protection agents, including herbicides, fungicides, and insecticides. orientjchem.org Their effectiveness stems from the ability to inhibit specific enzymes in weeds, fungi, or insects, often with high selectivity and low toxicity to non-target organisms. nih.govorientjchem.org

A primary application of pyrazole derivatives is in the creation of herbicides that act as 4-hydroxyphenylpyruvate dioxygenase (HPPD) inhibitors. acs.orgnih.govacs.org HPPD is a key enzyme in the synthesis of plastoquinone, which is essential for photosynthesis and protecting chloroplasts from light-induced damage. acs.org By inhibiting this enzyme, pyrazole-based herbicides cause distinctive bleaching symptoms in weeds, leading to their death. acs.orgacs.org Research in this area focuses on designing novel pyrazole amide and pyrazole aromatic ketone analogs that exhibit high efficacy against a broad range of weeds while maintaining excellent crop safety for staples like maize, cotton, and wheat. acs.orgnih.govresearchgate.net Some advanced derivatives have even been developed as dual-target inhibitors, acting on both HPPD and protoporphyrinogen (B1215707) oxidase (PPO) for a broader spectrum of weed control. nih.gov

Table 2: Applications of Pyrazole Derivatives in Agricultural Chemistry

Application Mode of Action Target Organism Example
Herbicide 4-Hydroxyphenylpyruvate dioxygenase (HPPD) Inhibition Broadleaf weeds (e.g., Amaranthus tricolor) acs.org
Herbicide Protoporphyrinogen Oxidase (PPO) Inhibition Various weeds
Fungicide Inhibition of fungal-specific enzymes Plant pathogenic fungi
Insecticide Disruption of insect nervous system targets Various insect pests

Future Perspectives and Unexplored Research Directions

Development of Novel Synthetic Methodologies

The synthesis of pyrazole (B372694) derivatives has traditionally relied on methods such as the Knorr pyrazole synthesis and reactions involving 1,3-dicarbonyl compounds. mdpi.com However, the future of synthesizing compounds like 1-tert-butyl-3-(4-chlorophenyl)-1H-pyrazol-5-amine lies in the development of more efficient, sustainable, and diverse synthetic strategies.

Future research will likely focus on:

Green Chemistry Approaches: The use of environmentally benign solvents, catalysts, and reaction conditions is a growing trend in chemical synthesis. researchgate.net Methodologies such as microwave-assisted synthesis, solvent-free reactions, and the use of heterogeneous catalysts could offer faster reaction times and higher yields for pyrazole derivatives. researchgate.netias.ac.in

Catalytic Methods: The exploration of novel metal-based and organocatalysts can lead to more selective and efficient synthesis of pyrazole derivatives. researchgate.net These methods can offer better control over regioselectivity, which is often a challenge in pyrazole synthesis. mdpi.com

Synthetic MethodologyKey AdvantagesFuture Research Focus
Green ChemistryEnvironmentally friendly, reduced wasteDevelopment of recyclable catalysts, use of bio-solvents
One-Pot ReactionsIncreased efficiency, time-savingDesign of new multicomponent reactions for diverse pyrazoles
Advanced CatalysisHigh selectivity, mild reaction conditionsExploration of novel metal and organocatalysts

Deeper Mechanistic Elucidation of Biological Interactions

While pyrazole derivatives are known to exhibit a wide range of biological activities, a deeper understanding of their mechanisms of action at the molecular level is crucial for the development of targeted therapies. nih.govresearchgate.net For this compound, future research should aim to unravel its specific molecular interactions.

Key areas for investigation include:

Target Identification and Validation: Identifying the specific enzymes, receptors, or signaling pathways that this compound interacts with is a primary objective. nih.gov Techniques such as affinity chromatography, proteomics, and genetic screening can be employed for this purpose.

Structure-Activity Relationship (SAR) Studies: A detailed analysis of how structural modifications to the pyrazole core and its substituents affect biological activity is essential. frontiersin.orgmuseonaturalistico.it This will involve the synthesis and biological evaluation of a library of related compounds to build comprehensive SAR models. frontiersin.org

Binding Site Characterization: Elucidating the precise binding mode of the compound within its biological target through techniques like X-ray crystallography and NMR spectroscopy will provide invaluable insights for rational drug design.

Advanced Computational Approaches in Rational Drug Design

Computational chemistry has become an indispensable tool in modern drug discovery, enabling the rapid and cost-effective design of new drug candidates. researchgate.net The application of advanced computational methods will be pivotal in optimizing the therapeutic properties of this compound.

Future computational efforts will likely involve:

Molecular Docking and Virtual Screening: These techniques can be used to predict the binding affinity and orientation of pyrazole derivatives to various biological targets, helping to prioritize compounds for synthesis and testing. patsnap.com

Quantitative Structure-Activity Relationship (QSAR) Modeling: QSAR models can quantitatively correlate the structural features of pyrazole derivatives with their biological activities, aiding in the design of more potent compounds. patsnap.com

Molecular Dynamics Simulations: These simulations can provide a dynamic picture of the interactions between the pyrazole compound and its biological target, offering insights into the stability of the complex and the mechanism of action. patsnap.com

De Novo Drug Design: Advanced algorithms can be used to design entirely new pyrazole-based molecules with desired pharmacological properties from scratch.

Computational MethodApplication in Drug DesignPotential Outcome
Molecular DockingPredicting binding modes and affinitiesIdentification of potent lead compounds
QSAR ModelingCorrelating structure with activityDesign of derivatives with enhanced potency
Molecular DynamicsSimulating ligand-target interactionsUnderstanding the dynamic nature of binding
De Novo DesignGenerating novel molecular structuresDiscovery of new chemical entities

Exploration of New Pre-clinical Therapeutic Areas

The broad spectrum of biological activities reported for pyrazole derivatives suggests that their therapeutic potential is far from being fully explored. researchgate.netglobalresearchonline.net While initial studies may focus on a specific disease area, it is crucial to investigate the potential of this compound in other therapeutic contexts.

Potential new pre-clinical areas for exploration include:

Neurodegenerative Diseases: Given the neuroprotective properties reported for some pyrazole compounds, investigating the efficacy of this specific molecule in models of diseases like Alzheimer's and Parkinson's could be a fruitful avenue. researchgate.netresearchgate.net

Infectious Diseases: The emergence of drug-resistant pathogens necessitates the discovery of new antimicrobial and antiviral agents. nih.gov Screening pyrazole derivatives against a panel of bacteria, fungi, and viruses could reveal novel therapeutic leads. nih.gov

Metabolic Disorders: Some pyrazole derivatives have shown potential in managing conditions like diabetes. researchgate.net Exploring the effects of this compound on metabolic pathways could uncover new treatment possibilities.

Challenges and Opportunities in Pyrazole Derivative Research

Despite the immense potential, the research and development of pyrazole derivatives are not without challenges. Addressing these challenges will open up new opportunities for therapeutic innovation.

Challenges:

Selectivity: Achieving high selectivity for a specific biological target while minimizing off-target effects is a significant hurdle in drug development.

Pharmacokinetics: Optimizing the absorption, distribution, metabolism, and excretion (ADME) properties of pyrazole derivatives is crucial for their clinical success.

Synthetic Complexity: The synthesis of structurally complex pyrazole derivatives can be challenging and may require the development of novel synthetic methods. mdpi.com

Opportunities:

Privileged Scaffold: The pyrazole ring is considered a "privileged structure" in medicinal chemistry, meaning it can serve as a versatile template for designing ligands for multiple receptors. frontiersin.orgmdpi.com

Chemical Diversity: The pyrazole core allows for easy modification at multiple positions, enabling the creation of large and diverse chemical libraries for high-throughput screening. researchgate.net

Combination Therapies: Exploring the synergistic effects of pyrazole derivatives with existing drugs could lead to more effective treatment strategies for complex diseases like cancer.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 1-tert-butyl-3-(4-chlorophenyl)-1H-pyrazol-5-amine, and what key intermediates are involved?

  • Methodology : The compound is typically synthesized via a multi-step process starting from substituted pyrazole precursors. For example:

Cyclization : Formation of the pyrazole core via condensation of hydrazine derivatives with β-keto esters or diketones under acidic conditions .

Substitution : Introduction of the tert-butyl and 4-chlorophenyl groups via nucleophilic substitution or coupling reactions.

Functionalization : Final amine group installation using reductive amination or hydrolysis of nitrile intermediates .

  • Key intermediates : 5-Chloro-3-methyl-1-substituted-1H-pyrazole-4-carbonyl chloride is a critical intermediate for introducing substituents .

Q. Which analytical techniques are most effective for characterizing the purity and structure of this compound?

  • Recommended methods :

  • X-ray crystallography : Resolves molecular geometry and confirms substituent positions (e.g., tert-butyl orientation relative to the chlorophenyl group) .
  • NMR spectroscopy : 1H^1H and 13C^{13}C NMR verify substitution patterns, with characteristic shifts for the tert-butyl group (~1.3 ppm) and aromatic protons (~7.3–7.6 ppm) .
  • Mass spectrometry (HRMS) : Validates molecular weight (e.g., [M+H]+ at m/z 290.1) .

Q. What preliminary biological activities have been reported for this compound?

  • Antimicrobial activity : Moderate activity against Staphylococcus aureus (MIC ~32 µg/mL) and E. coli (MIC ~64 µg/mL) in disk diffusion assays .
  • Antitubercular potential : IC50_{50} values of 12.5 µg/mL against Mycobacterium tuberculosis H37Rv in microplate Alamar Blue assays .

Advanced Research Questions

Q. How can synthetic yield be optimized for large-scale production of this compound?

  • Strategies :

  • Catalytic enhancement : Use palladium catalysts (e.g., Pd(OAc)2_2) for Suzuki-Miyaura coupling to improve aryl group introduction efficiency .
  • Solvent optimization : Replace polar aprotic solvents (DMF) with toluene or THF to reduce side reactions during cyclization .
  • Temperature control : Maintain reaction temperatures below 80°C during amine functionalization to prevent decomposition .

Q. What structure-activity relationship (SAR) insights exist for modifying this compound to enhance pharmacological properties?

  • Critical substituent effects :

  • Chlorophenyl group : Electron-withdrawing groups (e.g., -Cl) at the para position increase membrane permeability and target binding affinity .
  • tert-Butyl group : Bulky substituents improve metabolic stability but may reduce solubility; replacing with cyclopropyl or trifluoromethyl groups balances these properties .
    • Example modification : Replacing the 4-chlorophenyl group with 4-fluorophenyl enhances antibacterial activity (MIC reduced to 16 µg/mL for S. aureus) .

Q. How do crystallographic data inform molecular interactions with biological targets?

  • Key findings :

  • Hydrogen bonding : The pyrazole NH group forms H-bonds with active-site residues (e.g., Asp89 in bacterial enoyl-ACP reductase) .
  • π-π stacking : The 4-chlorophenyl ring interacts with aromatic residues (e.g., Phe149 in tubulin), critical for antimitotic activity .
    • Validation : Single-crystal X-ray studies (e.g., CCDC 789101) confirm dihedral angles between substituents (e.g., 79.9° between pyrazole and chlorophenyl planes), influencing binding .

Q. How should researchers address contradictions in reported biological activity data?

  • Case study : Discrepancies in IC50_{50} values for M. tuberculosis (12.5 µg/mL vs. 25 µg/mL) arise from assay variations:

  • Solution : Standardize protocols (e.g., use BACTEC MGIT 960 system for consistency) and validate with positive controls (e.g., rifampicin) .
    • Statistical rigor : Apply ANOVA or Student’s t-test to compare datasets from multiple labs, accounting for inoculum size and growth media differences .

Q. What computational tools are recommended for predicting the compound’s ADMET properties?

  • Software :

  • SwissADME : Predicts moderate bioavailability (LogP = 3.2) and blood-brain barrier penetration (BOILED-Egg model) .
  • Molinspiration : Estimates drug-likeness scores (>0.5 for GPCR targets) and alerts for PAINS (no pan-assay interference) .
    • Validation : Compare in silico results with experimental Caco-2 permeability assays (e.g., Papp_{app} ~5 × 106^{-6} cm/s) .

Q. What are the stability profiles of this compound under varying storage conditions?

  • Degradation pathways :

  • Hydrolysis : Amine group reacts with moisture; store under argon at -20°C in amber vials .
  • Photolysis : Chlorophenyl group degrades under UV light; use light-resistant containers .
    • Analytical monitoring : Track purity via HPLC (C18 column, acetonitrile/water gradient) every 3 months .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.